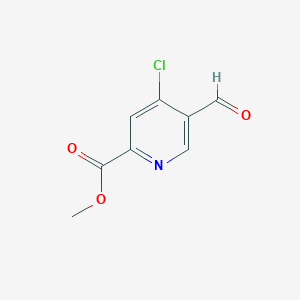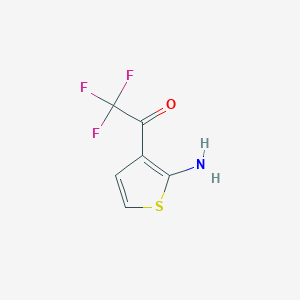
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an ethanone backbone, with an aminothiophene moiety. The presence of the trifluoromethyl group often imparts significant biological activity and stability to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminothiophene with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminothiophene derivatives.
科学研究应用
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aminothiophene moiety can form hydrogen bonds and other interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-3-(trifluoromethyl)thiophene: Lacks the ethanone backbone but contains the trifluoromethyl and aminothiophene moieties.
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoropropan-1-one: Similar structure with a propanone backbone instead of ethanone.
Uniqueness
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the trifluoromethyl group and the aminothiophene moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminothiophene moiety provides opportunities for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C6H4F3NOS |
|---|---|
分子量 |
195.16 g/mol |
IUPAC 名称 |
1-(2-aminothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)4(11)3-1-2-12-5(3)10/h1-2H,10H2 |
InChI 键 |
FIAKONFRACOSIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




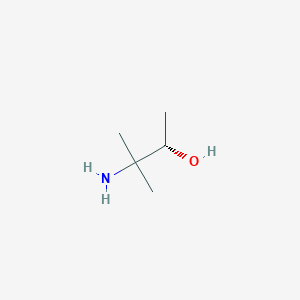
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
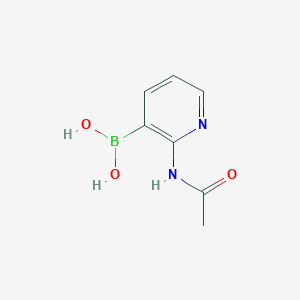
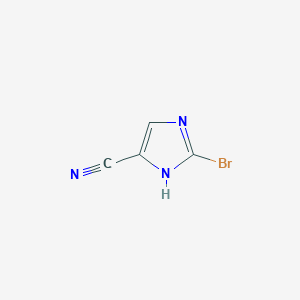
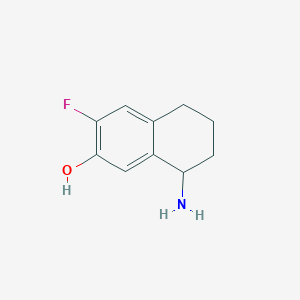
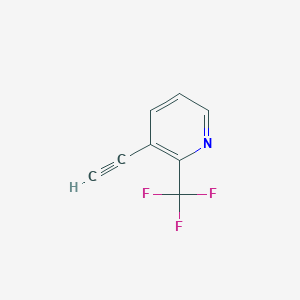
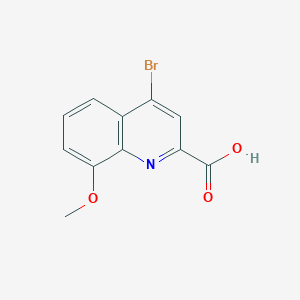
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
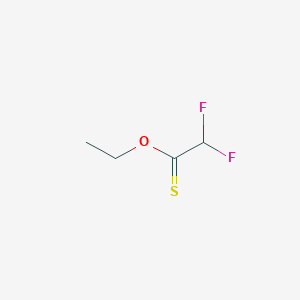
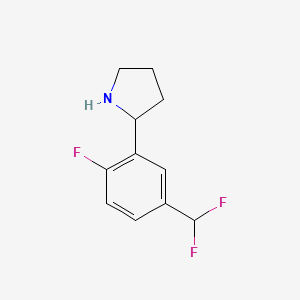
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
